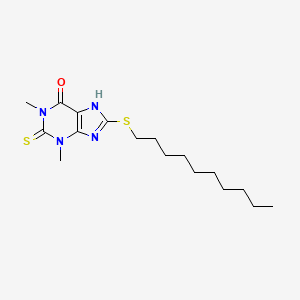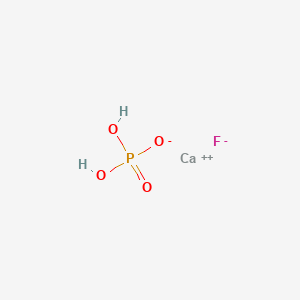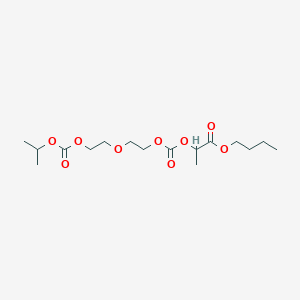
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate is an organic compound with the molecular formula C16H28O9 It is a butyl ester derivative of a complex polyether structure, characterized by multiple oxygen atoms and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The polyether structure allows for potential interactions with cell membranes and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate: A similar compound with a longer carbon chain.
Di-sec-butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: A diester derivative with similar structural features.
Uniqueness
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate is unique due to its specific polyether structure and the presence of multiple oxygen atoms and carbonyl groups
Properties
CAS No. |
6290-81-9 |
|---|---|
Molecular Formula |
C16H28O9 |
Molecular Weight |
364.39 g/mol |
IUPAC Name |
butyl 2-[2-(2-propan-2-yloxycarbonyloxyethoxy)ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C16H28O9/c1-5-6-7-21-14(17)13(4)25-16(19)23-11-9-20-8-10-22-15(18)24-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
NYKAPLDVKNVSIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


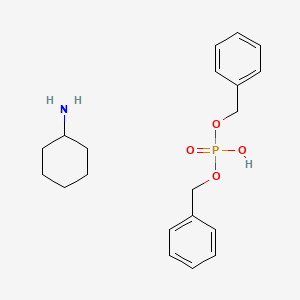
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
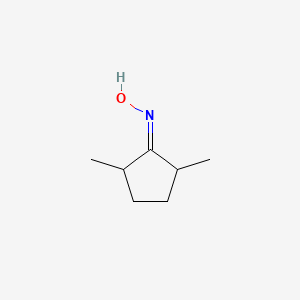
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

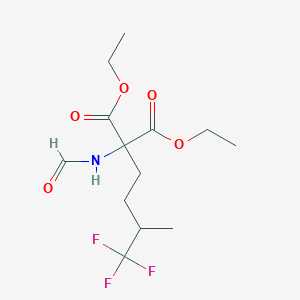
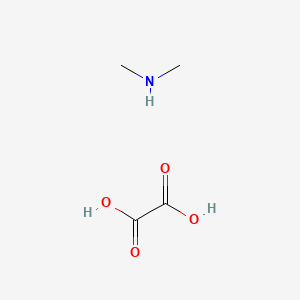
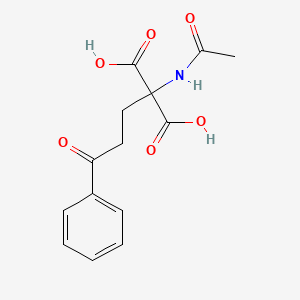
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
